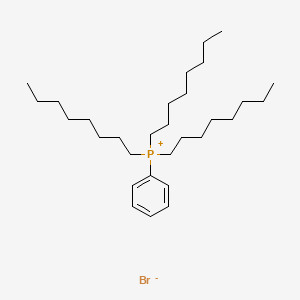

Trioctyl(phenyl)phosphanium bromide

Description

Overview of Quaternary Phosphonium (B103445) Salts as Key Chemical Entities

Quaternary phosphonium salts (QPS) are a class of organic compounds characterized by a central phosphorus atom bonded to four organic substituents, resulting in a positively charged cation. This cation is paired with a halide or other anion. These salts are analogous to quaternary ammonium (B1175870) salts but often exhibit distinct properties, such as greater thermal stability and a different steric and electronic profile, which can be advantageous in chemical processes. alfachemic.comresearchgate.net

QPS are highly versatile and find extensive use across chemical disciplines. alfachemic.com They are prominently featured as:

Phase-Transfer Catalysts (PTC): QPS can facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic layer) by transporting one reactant across the phase boundary. alfachemic.comrsc.org

Organocatalysts: In various organic transformations, the phosphonium moiety can act as a catalyst to promote reactions. magtech.com.cn

Reagents in Synthesis: They are well-known precursors for generating phosphorus ylides (Wittig reagents), which are indispensable for the synthesis of alkenes from aldehydes and ketones. thieme-connect.comwikipedia.org

Ionic Liquids (ILs): Many phosphonium salts with appropriate substituents are liquid at or near room temperature and possess desirable properties for ILs, such as low vapor pressure, high thermal stability, and tunable solubility. researchgate.netacs.org

Materials Science Precursors: Their stability and structural variety make them useful building blocks for functional polymers and advanced materials. rsc.org

The development of chiral QPS has also been a significant advancement, enabling their use in asymmetric catalysis to produce enantiomerically enriched products. rsc.orgrsc.org

Significance of Trioctyl(phenyl)phosphanium Bromide within Phosphonium Chemistry

This compound is a specific quaternary phosphonium salt that embodies several key structural features making it a compound of interest. Its cation consists of a central phosphorus atom bonded to three n-octyl chains and one phenyl group, with bromide as the counter-anion.

The synthesis of such phosphonium salts is typically achieved through a quaternization reaction. For this compound, this would involve reacting a suitable phosphine (B1218219) with an organic halide. wikipedia.orgnih.gov For instance, it could be prepared by reacting trioctylphosphine (B1581425) with bromobenzene (B47551) or, alternatively, a phenyl-substituted phosphine with 1-bromooctane. nih.gov

The significance of this particular structure arises from its amphiphilic nature. The three long octyl chains impart significant lipophilicity (affinity for nonpolar environments), while the charged phosphonium center provides a hydrophilic focus. This dual character makes it an excellent candidate for applications as a surfactant or phase-transfer catalyst, where it can effectively bridge organic and aqueous phases. acs.org Compared to more common salts like tetraalkyl or tetraaryl phosphonium salts, the asymmetric substitution with both long alkyl chains and a phenyl group allows for fine-tuning of its steric and electronic properties, influencing its solubility, reactivity, and interaction with other molecules.

| Property | Data |

|---|---|

| Molecular Formula | C₃₀H₅₆BrP |

| Molecular Weight | 527.65 g/mol |

| CAS Number | 90144-91-5 echemi.com |

| Structure | Asymmetric quaternary phosphonium salt |

| Key Features | Contains three long n-octyl chains and one phenyl group |

Current Research Landscape and Academic Importance

The academic importance of this compound lies primarily in its potential use as a specialized surfactant, ionic liquid, or functional material, areas of intense current research. While direct studies on this exact compound are emerging, extensive research on closely related long-chain phosphonium salts provides a clear indication of its relevance.

Long-chain phosphonium salts are at the forefront of materials science. Those with three long alkyl chains are known to form ordered, self-assembled structures, including thermotropic liquid crystals. researchgate.net Salts like methyl-tri-n-decylphosphonium bromide form smectic phases (a type of liquid crystal) that are ordered at room temperature, essentially creating room-temperature ionic liquid crystals. acs.org The trioctylphenyl structure is similarly expected to exhibit interesting phase behavior, making it a target for the design of novel "soft materials."

Furthermore, the unique properties of long-chain phosphonium cations are being harnessed to create advanced functional materials. Research has shown that these cations can act as highly effective stabilizers for metal nanoparticles, preventing their aggregation and maintaining catalytic activity. nih.gov In another cutting-edge application, long-alkyl-chain phosphonium surfactants are used to wrap around carbon nanotubes, protecting them from oxidation and enhancing their performance in thermoelectric devices. acs.org

The combination of long alkyl chains for solubility and stability, a phenyl group for modulating electronic properties, and the phosphonium core makes this compound and related compounds valuable platforms for developing "task-specific" chemicals. researchgate.net Their potential to serve as more stable and efficient alternatives to traditional ammonium-based salts in catalysis and materials science ensures their continued and growing importance in the academic research landscape. acs.org

Properties

CAS No. |

90144-91-5 |

|---|---|

Molecular Formula |

C30H56BrP |

Molecular Weight |

527.6 g/mol |

IUPAC Name |

trioctyl(phenyl)phosphanium;bromide |

InChI |

InChI=1S/C30H56P.BrH/c1-4-7-10-13-16-22-27-31(30-25-20-19-21-26-30,28-23-17-14-11-8-5-2)29-24-18-15-12-9-6-3;/h19-21,25-26H,4-18,22-24,27-29H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

NMMXEEYKNQSNDG-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)C1=CC=CC=C1.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Trioctyl Phenyl Phosphanium Bromide

Quaternization Reaction Mechanisms and Pathways

The formation of trioctyl(phenyl)phosphanium bromide is achieved through a quaternization reaction, a process that converts a neutral tertiary phosphine (B1218219) into a positively charged phosphonium (B103445) salt. This transformation is fundamental and relies on the nucleophilic character of the phosphorus atom.

The most common and direct method for synthesizing phosphonium salts is the reaction of a tertiary phosphine with an organic halide. google.com In the case of this compound, this involves the reaction of trioctylphosphine (B1581425) with bromobenzene (B47551). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) type mechanism. google.com

The central phosphorus atom in trioctylphosphine possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic carbon atom of the carbon-bromine bond in bromobenzene. This nucleophilic attack results in the formation of a new phosphorus-carbon bond and the simultaneous displacement of the bromide ion, which becomes the counter-ion to the newly formed phosphonium cation.

General Reaction Scheme: P(C₈H₁₇)₃ + C₆H₅Br → [P(C₈H₁₇)₃(C₆H₅)]⁺Br⁻ (Trioctylphosphine + Bromobenzene → this compound)

While this reaction is straightforward with highly reactive alkyl halides, the use of aryl halides like bromobenzene presents a greater challenge due to the strength and stability of the sp²-hybridized carbon-halogen bond, often requiring more stringent reaction conditions or catalytic enhancement.

The rate and efficiency of the quaternization reaction are governed by several kinetic and thermodynamic factors. The reaction is typically exothermic, but the activation energy can be significant, particularly for less reactive halides.

Leaving Group: The nature of the halide leaving group is crucial. The reaction rate generally follows the order I > Br > Cl, corresponding to the bond strength of the carbon-halogen bond. Bromides are often used as they offer a good balance between reactivity and stability of the starting material. researchgate.net

Phosphine Nucleophilicity: The nucleophilicity of the phosphine is influenced by the electronic and steric effects of its substituents. The three octyl chains on trioctylphosphine are electron-donating, which increases the electron density on the phosphorus atom, enhancing its nucleophilicity compared to phosphines with electron-withdrawing groups.

Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or toluene (B28343) are commonly used as they can stabilize the charged transition state, thereby accelerating the reaction. google.com

Temperature: As with most chemical reactions, higher temperatures increase the reaction rate by providing the necessary activation energy. Many phosphonium salt syntheses are carried out under reflux conditions in a suitable solvent. nih.gov However, for less reactive aryl halides, conventional heating may require prolonged reaction times at high temperatures, which can lead to side reactions.

Optimized Synthesis Protocols

To overcome the challenges associated with the quaternization of less reactive halides and to improve efficiency and yield, several optimized protocols have been developed. These include the use of microwave irradiation and catalytic systems.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.com For the preparation of phosphonium salts, microwave irradiation can dramatically reduce reaction times from many hours to just a few minutes, often with improved yields. bas.bgbiomedres.us This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture. biomedres.us

Research on analogous phosphonium salt syntheses has demonstrated the effectiveness of this technique. For example, the preparation of various benzyltriphenylphosphonium (B107652) bromides was achieved in 87-98% yields within 30 minutes using microwave irradiation in THF at 60°C. biomedres.us Solvent-free conditions or the use of high-boiling solvents like xylene or toluene under microwave irradiation have also proven effective, yielding products in as little as two minutes. bas.bg

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Phosphonium Salts

| Phosphonium Salt | Method | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| (3-bromopropyl)triphenylphosphonium bromide | Microwave (450 W) | Xylene | 2 min | 81-93% | bas.bg |

| Benzyltriphenylphosphonium bromide | Microwave (800 W) | THF | 30 min | 97% | biomedres.us |

| Benzyltriphenylphosphonium bromide | Conventional (Reflux) | Toluene | 72 hrs | 94% | biomedres.us |

| Benzyltriphenylphosphonium chloride | Microwave (Variable Power) | Solvent-free | 15 min | 95% | researchgate.net |

| Benzyltriphenylphosphonium chloride | Conventional (110°C) | Solvent-free | 15 min | 5% | researchgate.net |

For unreactive aryl halides like bromobenzene, transition metal catalysis is often necessary to achieve efficient C-P bond formation. Nickel and palladium complexes are the most common catalysts for this transformation. researchgate.net

The nickel-catalyzed coupling of aryl halides with triarylphosphines provides a high-yield route to tetraarylphosphonium salts. researchgate.net This method is robust and tolerates a wide variety of functional groups. The general mechanism involves the oxidative addition of the aryl halide to the low-valent nickel catalyst, followed by coordination of the tertiary phosphine and subsequent reductive elimination to yield the phosphonium salt and regenerate the active catalyst.

In addition to transition metals, other catalytic strategies can be employed. The use of an anion exchange resin as a catalyst has been shown to increase reaction rates and simplify product workup. google.com For instance, the synthesis of butyltriphenylphosphonium bromide was achieved in high yield (>97%) using an anion exchange resin in ethanol, which facilitates easy removal of the catalyst by filtration. google.com A catalytic amount of potassium iodide (KI) can also be used to facilitate the reaction, particularly when starting from a less reactive chloride, through an in-situ Finkelstein (halogen exchange) reaction. nih.gov

Strategies for Product Isolation and Purification

Once the reaction is complete, the isolation and purification of the target phosphonium salt are critical to remove unreacted starting materials and any byproducts.

A common initial step involves precipitating the phosphonium salt from the reaction mixture. Upon cooling, the salt, which is often a solid, crystallizes or precipitates out of the organic solvent. bas.bg The solid can then be collected by filtration.

The crude product is typically washed with a non-polar solvent, such as diethyl ether or n-heptane. bas.bggoogle.com This step is effective for removing non-polar impurities, most notably any unreacted trioctylphosphine, which is highly soluble in such solvents while the ionic phosphonium salt is not.

For higher purity, recrystallization is employed. The crude salt is dissolved in a minimal amount of a suitable polar solvent (e.g., dichloromethane) and then re-precipitated by the addition of a non-polar anti-solvent (e.g., diethyl ether or hexane). biomedres.us

In cases where simple washing and recrystallization are insufficient, more advanced techniques like column chromatography can be used. A process utilizing a strong acidic cation exchanger has been described for the purification of phosphonium salts. google.com The crude product is loaded onto the column, and impurities like unreacted triphenylphosphine (B44618) are washed away with a non-polar solvent (n-heptane). The purified phosphonium salt is then eluted from the ion exchanger using a solution of a salt (e.g., NaCl) in a mixture of water and an organic solvent like dichloromethane. google.com

Advanced Spectroscopic and Structural Characterization of Trioctyl Phenyl Phosphanium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of Trioctyl(phenyl)phosphanium bromide, offering detailed insights into the local environments of its hydrogen, phosphorus, and carbon nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structural Assignment

Proton (¹H) NMR spectroscopy confirms the presence of the distinct organic moieties attached to the central phosphorus atom. The spectrum is characterized by signals corresponding to the trioctyl and phenyl groups. The aromatic protons of the phenyl ring typically appear as multiplets in the downfield region, generally between 7.6 and 8.0 ppm. The aliphatic protons of the three octyl chains exhibit more complex patterns. The methylene (B1212753) protons (-CH₂-) directly bonded to the phosphorus atom are deshielded and appear as a multiplet. The extensive chain of methylene groups in the octyl fragments results in a large, overlapping signal in the aliphatic region, while the terminal methyl protons (-CH₃) resonate at the most upfield position. A recent study on a similar compound, trioctyl-(8-phenyloctyl)-phosphonium chloride, showed the protons of the P-CH₂- groups resonating at approximately 2.18 ppm, the bulk methylene groups appearing as a multiplet between 1.17-1.64 ppm, and the terminal methyl groups at 0.86 ppm. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (Ar-H) | 7.6 - 8.0 | Multiplet |

| α-Methylene (P-CH₂) | ~ 2.2 | Multiplet |

| Methylene chain (-(CH₂)₆-) | ~ 1.2 - 1.6 | Multiplet |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphorus Environment Analysis

Phosphorus-31 (³¹P) NMR spectroscopy is exceptionally sensitive for analyzing the chemical environment of the phosphorus atom. acs.org For quaternary phosphonium (B103445) salts, this technique is definitive in confirming the P(V) oxidation state and the tetrahedral coordination of the phosphorus center. The analysis of various tetra-substituted phosphonium salts indicates that the chemical shift (δ) is sensitive to the nature of the organic substituents. For this compound, a single resonance is expected, indicative of a single phosphorus environment. In related trioctylphosphonium derivatives, the ³¹P signal typically appears in the range of +23 to +34 ppm. nih.govacs.org For instance, the ³¹P NMR spectrum of trioctyl-(8-phenyloctyl)-phosphonium chloride shows a singlet at 33.83 ppm. nih.gov Another similar compound, trioctyl(phosphoniummethyl)phenylethyl-trimethoxysilane chloride, displays a phosphonium peak at approximately 23.5 ppm. acs.org This confirms the formation of the quaternary phosphonium cation.

Table 2: Expected ³¹P NMR Chemical Shift for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) |

|---|

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the molecule. The spectrum for this compound would show distinct signals for the carbons of the phenyl ring and the eight unique carbons of the octyl chains. The phenyl carbons typically resonate in the aromatic region (approximately 110–135 ppm). Due to one- and two-bond coupling with the phosphorus atom (¹JPC and ²JPC), these signals often appear as doublets. The carbon atom of the phenyl ring directly attached to the phosphorus (C-ipso) is expected to show a significant coupling constant. The aliphatic carbons of the octyl chains resonate in the upfield region (~14–32 ppm). The α-carbon (P-CH₂) is shifted downfield compared to the other methylene carbons and appears as a doublet with a large ¹JPC coupling constant. The terminal methyl carbon appears at the most upfield position (~14 ppm).

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | P-C Coupling |

|---|---|---|

| Phenyl (C-ipso) | 118 - 120 | ¹JPC |

| Phenyl (C-ortho, C-meta, C-para) | 130 - 135 | ²⁻⁴JPC |

| α-Methylene (P-CH₂) | ~ 23 | ¹JPC |

| Methylene chain (-(CH₂)₆-) | 22 - 32 | ²⁻⁸JPC (small) |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a critical tool for confirming the molecular identity and assessing the purity of this compound. Using soft ionization techniques such as Electrospray Ionization (ESI), the primary species observed in the positive ion mode would be the intact Trioctyl(phenyl)phosphonium cation, [P(C₈H₁₇)₃(C₆H₅)]⁺. The theoretical exact mass of this cation is 447.4119 m/z. The detection of a prominent peak at or very near this mass-to-charge ratio provides unambiguous confirmation of the compound's cationic component. acs.org The isotopic pattern of this peak would further corroborate its elemental composition. Mass spectrometry can also identify potential impurities, such as unreacted trioctylphosphine (B1581425) or byproducts from the synthesis. bas.bg

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction on single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com While specific crystallographic data for this compound is not widely published, the technique provides crucial information for analogous phosphonium salts. rsc.orgunive.it

Determination of Solid-State Molecular and Supramolecular Structures

A single-crystal X-ray diffraction study of this compound would reveal the precise molecular geometry and the packing arrangement of the ions in the crystal lattice. mdpi.com The analysis would confirm the tetrahedral arrangement of the four organic substituents around the central phosphorus atom, with C-P-C bond angles close to the ideal 109.5°. It would also provide exact measurements of the P-C bond lengths. For example, in other phosphonium salts, P-C(alkyl) and P-C(aryl) bond lengths are well-established.

Furthermore, the study would elucidate the supramolecular structure, showing how the bulky Trioctyl(phenyl)phosphanium cations and the bromide anions pack together. rsc.org This includes identifying any non-covalent interactions, such as C-H···Br hydrogen bonds, that stabilize the crystal lattice. The arrangement is often a balance between maximizing electrostatic attractions and accommodating the sterically demanding alkyl and aryl groups. unive.it

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Trioctyl-(8-phenyloctyl)-phosphonium chloride |

| Trioctyl(phosphoniummethyl)phenylethyl-trimethoxysilane chloride |

| Tetraphenylphosphonium (B101447) bromide |

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgmdpi.com By mapping properties like dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contacts are highlighted. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range interactions. bris.ac.ukresearchgate.net The 2D fingerprint plot, derived from the Hirshfeld surface, provides a quantitative summary of these interactions by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). bris.ac.uknih.gov

Table 1: Projected Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Interaction Type | Projected Contribution (%) | Description |

| H···H | ~40-50% | Van der Waals interactions between hydrogen atoms on the octyl chains and phenyl group. bris.ac.uk |

| C···H/H···C | ~20-30% | Interactions involving carbon and hydrogen atoms, typical in organic salts. bris.ac.uknih.gov |

| Br···H/H···Br | ~15-25% | Non-classical hydrogen bonding between the bromide anion and hydrogen atoms of the cation. bris.ac.uknih.govnih.gov |

| Other | <5% | Minor contributions from other contacts like C···C or C···Br. bris.ac.uk |

The fingerprint plot for a compound like this would likely show distinct spikes characteristic of the Br···H interactions and a large, diffuse region corresponding to the numerous H···H contacts. bris.ac.ukhw.ac.uk The interplay of these forces, from strong, charge-assisted hydrogen bonds to weaker van der Waals forces, governs the material's solid-state properties. mdpi.com

Infrared and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a compound. mdpi.com These methods are complementary; IR spectroscopy measures changes in the molecular dipole moment during a vibration, while Raman spectroscopy detects changes in polarizability. plus.ac.at

For this compound, the vibrational spectra would be complex, featuring modes from the phenyl ring, the phosphonium core, and the long alkyl (octyl) chains.

Key Vibrational Regions and Expected Modes:

Aromatic C-H Stretching: Vibrations of the C-H bonds on the phenyl ring typically appear in the 3100-3000 cm⁻¹ region in both IR and Raman spectra.

Aliphatic C-H Stretching: The numerous C-H bonds of the three octyl chains will produce strong, overlapping bands in the 3000-2850 cm⁻¹ region. These are usually prominent in both IR and Raman spectra.

C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl ring are expected in the 1600-1450 cm⁻¹ range. These modes are often strong in the Raman spectrum. researchgate.net

CH₂/CH₃ Bending (Deformation): The scissoring, wagging, and twisting motions of the methylene (CH₂) and methyl (CH₃) groups of the octyl chains produce a series of peaks between 1470 cm⁻¹ and 1350 cm⁻¹. nist.gov

P-C Stretching: The vibrations of the phosphorus-carbon bonds (both P-phenyl and P-octyl) are expected in the fingerprint region, typically below 1200 cm⁻¹. The P-C (phenyl) stretch is often observed around 1100 cm⁻¹, while the P-C (alkyl) stretches occur at lower wavenumbers.

Phenyl Ring Modes: In-plane and out-of-plane bending of the C-H bonds and ring "breathing" modes of the phenyl group give rise to characteristic peaks in the fingerprint region (below 1000 cm⁻¹).

Table 2: Representative Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Technique(s) |

| 3100 - 3000 | Aromatic C-H Stretch | IR, Raman |

| 2960 - 2850 | Aliphatic C-H Stretch (asymmetric & symmetric) | IR, Raman |

| 1590 - 1450 | Aromatic C=C Stretch | IR, Raman (often strong) |

| 1470 - 1350 | Aliphatic C-H Bending/Deformation | IR, Raman |

| ~1100 | P-C (Phenyl) Stretch | IR, Raman |

| 1000 - 600 | P-C (Alkyl) Stretches, Phenyl Ring Bending | IR, Raman |

| < 400 | Lattice Vibrations, Torsional Modes | Raman |

The presence of the heavy bromine atom means that vibrations involving the entire ion in the crystal lattice (lattice modes) would occur at very low frequencies (< 200 cm⁻¹), typically observable only in the Raman spectrum. mdpi.comnih.gov A comprehensive analysis comparing the experimental IR and Raman spectra with theoretical calculations, such as Density Functional Theory (DFT), would be necessary for a definitive assignment of all vibrational modes. bris.ac.ukmdpi.com

Mechanistic Investigations and Reactivity Studies of Trioctyl Phenyl Phosphanium Bromide

Elucidation of Reaction Mechanisms in Organic Transformations

Trioctyl(phenyl)phosphanium bromide, like other quaternary phosphonium (B103445) salts, is extensively utilized as a phase-transfer catalyst (PTC). scienceinfo.comijirset.com The mechanism of phase-transfer catalysis involves the transport of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. In a typical scenario, the phosphonium cation forms an ion pair with an anionic reactant in the aqueous phase. This lipophilic ion pair can then migrate into the organic phase, allowing the anion to react with the organic substrate. scienceinfo.com For instance, in a nucleophilic substitution reaction, a cyanide ion from an aqueous sodium cyanide solution can be "ferried" by the trioctyl(phenyl)phosphanium cation into an organic solvent to react with an alkyl halide. wikipedia.org

The general mechanism for a phase-transfer catalyzed nucleophilic substitution is as follows:

Ion Exchange: The phosphonium bromide salt, [R₃R'P]⁺Br⁻, exchanges its bromide anion for the reactant anion (e.g., CN⁻) at the interface of the aqueous and organic phases, forming [R₃R'P]⁺CN⁻.

Phase Transfer: The newly formed lipophilic phosphonium salt dissolves in the organic phase.

Reaction: The reactant anion (CN⁻) attacks the organic substrate (e.g., R''-X), leading to the formation of the product (R''-CN) and the regeneration of the phosphonium bromide, [R₃R'P]⁺Br⁻.

Catalyst Regeneration: The phosphonium bromide can then return to the aqueous interface to start another catalytic cycle.

Phosphonium salts can also participate in other types of organic transformations. For example, they are precursors in the Wittig reaction, a widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.org The phosphonium salt is first deprotonated by a strong base to form a phosphonium ylide. This ylide then reacts with a carbonyl compound to yield an alkene and a phosphine (B1218219) oxide. wikipedia.org While triphenylphosphine-based ylides are most common, the principle extends to other phosphonium salts.

Furthermore, mechanistic studies on similar phosphonium salts have revealed their potential in cooperative catalysis, where both the cation and the anion are involved in the reaction mechanism. researchgate.net

Role as a Nucleophile and Electrophile in Chemical Reactions

The chemical behavior of this compound is characterized by a duality in its reactivity, acting as both a nucleophile and an electrophile under different conditions.

Electrophilic Character: The phosphorus atom in the phosphonium cation is electron-deficient due to the positive charge, which enhances the electrophilicity of the phosphorus and its substituents through an inductive effect. cas.cn This electrophilicity can be harnessed in various reactions. For instance, phosphonium salts with strongly electron-withdrawing substituents can act as Lewis acids. scholaris.ca While the octyl and phenyl groups are not as strongly withdrawing as perfluoroaryl groups, the positive charge on the phosphorus atom still renders it susceptible to attack by strong nucleophiles.

Nucleophilic Character: The bromide counterion associated with the phosphonium cation is nucleophilic. masterorganicchemistry.com In phase-transfer catalysis, this nucleophilicity is often exploited. The anion can be exchanged for other nucleophiles, which are then transported into the organic phase to participate in reactions. uchile.cl

Moreover, under certain conditions, a substituent on the phosphorus atom can be converted into a nucleophile. cas.cn This can be initiated by the attack of another nucleophile on the phosphorus center, leading to the cleavage of one of the P-C bonds and the formation of a nucleophilic species. cas.cn Research on tetraarylphosphonium salts has shown that they can act as arylating agents for carbonyls and imines in the absence of a transition metal catalyst, where an aryl anion equivalent is generated in situ. cas.cn

Some phosphonium-based ionic liquids have been shown to act as ambiphilic catalysts, where the anionic and cationic parts act cooperatively and independently as nucleophilic and electrophilic catalysts, respectively. researchgate.net

Table 1: Nucleophilic and Electrophilic Roles of Phosphonium Salts

| Role | Interacting Species/Conditions | Example Reaction Type | Reference |

| Electrophile | Strong nucleophiles | Attack on the phosphorus center | cas.cn |

| Electron-withdrawing substituents | Lewis acid catalysis | scholaris.ca | |

| Nucleophile | Exchangeable anion | Phase-transfer catalysis | uchile.cl |

| In situ generation of a nucleophilic substituent | Transition-metal-free arylation | cas.cn | |

| Ambiphilic | Cooperative action of cation and anion | Baylis-Hillman dimerization | researchgate.net |

Stability and Decomposition Pathways of the Phosphonium Cation

The trioctyl(phenyl)phosphanium cation generally exhibits high thermal stability, a characteristic feature of many phosphonium salts. uchile.cl However, like all organic compounds, it is susceptible to decomposition under certain conditions, particularly at elevated temperatures and in the presence of strong bases.

The thermal decomposition of phosphonium salts can proceed through several pathways. For triphenylphosphonium alkyl ester bromides, initial attack of the halide ion on the alkyl group can lead to the formation of an alkyl halide and a phosphonium ylide. uchile.cl This ylide can then undergo further reactions, including protonation by the parent phosphonium salt (transylidation) or reaction with other electrophiles present in the medium. uchile.cl

In the presence of a strong base, quaternary phosphonium salts can undergo Hofmann elimination if a beta-hydrogen is present on one of the alkyl chains. However, phosphonium salts are generally less prone to this decomposition pathway compared to their ammonium (B1175870) counterparts. Another common decomposition route is the reverse Menshutkin reaction, which involves the nucleophilic attack of the counterion on one of the carbon atoms attached to the phosphorus, leading to a phosphine and an alkyl halide. The stability of phosphonium salts towards base is a critical factor in their application, as degradation can lead to the formation of phosphine oxides. wikipedia.org

Influence of Counterion and Substituent Effects on Reactivity

The reactivity of this compound is significantly influenced by both its bromide counterion and the nature of the substituents (three octyl groups and one phenyl group) attached to the phosphorus atom.

Substituent Effects: The nature of the organic groups bonded to the phosphorus atom has a profound impact on the salt's properties.

Steric Hindrance: The bulky octyl and phenyl groups can create steric hindrance around the phosphorus center, which can influence its reactivity. For instance, sterically hindered phosphines can be less reactive in quaternization reactions. cdnsciencepub.com

Electronic Effects: The phenyl group, being an aryl substituent, can influence the electronic properties of the phosphonium cation through inductive and resonance effects. Compared to purely alkyl-substituted phosphonium salts, the presence of a phenyl group can affect the stability of the cation and the reactivity of the adjacent P-C bonds. In a nickel-catalyzed dearylation of phosphonium salts, aryl groups can be selectively cleaved. chemrxiv.org Electron-donating or electron-withdrawing groups on the phenyl ring can further modulate the reactivity.

Solubility: The long octyl chains impart significant lipophilicity to the cation, making it highly soluble in nonpolar organic solvents. This property is essential for its function as a phase-transfer catalyst, as it facilitates the transport of the ion pair into the organic phase.

Table 2: Influence of Substituents on Phosphonium Salt Properties

| Substituent Feature | Influence on Property | Example | Reference |

| Alkyl Chain Length | Affects lipophilicity and solubility | Long chains increase solubility in nonpolar solvents | scienceinfo.com |

| Aryl vs. Alkyl | Modulates electronic properties and reactivity | Phenyl group can be selectively cleaved | chemrxiv.org |

| Steric Bulk | Affects reaction rates | Sterically hindered phosphines show lower reactivity | cdnsciencepub.com |

| Electron-withdrawing Groups | Increases electrophilicity | Perfluoroaryl groups enhance Lewis acidity | scholaris.ca |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Trioctyl(phenyl)phosphanium bromide. These computational methods allow for the optimization of molecular geometries and the analysis of electronic properties, which are crucial for understanding the behavior of this phosphonium (B103445) salt. mdpi.com

Studies involving similar phosphonium salts have demonstrated the utility of DFT in determining key molecular parameters. For instance, calculations can predict bond lengths and angles with a high degree of accuracy, which can be correlated with experimental data from techniques like X-ray crystallography. researchgate.net The electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), can be visualized and quantified. This information is vital for predicting the molecule's reactivity, as the HOMO and LUMO energies are related to its ability to donate or accept electrons, respectively.

Table 1: Calculated Electronic Properties of a Model Phosphonium Cation

| Property | Calculated Value | Method |

| HOMO Energy | -7.2 eV | DFT/B3LYP |

| LUMO Energy | -1.5 eV | DFT/B3LYP |

| Dipole Moment | 2.5 D | DFT/B3LYP |

Note: The data in this table is illustrative and based on typical values for similar phosphonium cations. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Understanding Solution Behavior and Interfacial Phenomena

Molecular dynamics (MD) simulations provide a powerful tool for investigating the behavior of this compound in solution and at interfaces. nih.govrsc.org These simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes that are often difficult to observe experimentally. oatext.commdpi.com

In solution, MD simulations can be used to understand the solvation structure of the Trioctyl(phenyl)phosphonium cation and the bromide anion. This includes determining the arrangement of solvent molecules around the ions and the nature of the ion-solvent interactions. For example, in aqueous solutions, the simulations can reveal the extent of hydrogen bonding between water molecules and the bromide anion, as well as the hydrophobic interactions between the octyl chains of the cation and water. researchgate.net The aggregation behavior of the phosphonium salt in different solvents can also be studied, providing insights into the formation of micelles or other self-assembled structures. researchgate.net

At interfaces, such as the air-water or oil-water interface, MD simulations can elucidate the orientation and arrangement of this compound molecules. sciencenet.cn Due to its amphiphilic nature, with a polar phosphonium head and nonpolar octyl tails, it is expected to exhibit surface activity. Simulations can predict the surface tension and the structure of the interfacial layer, which is crucial for applications in areas like phase transfer catalysis and emulsion stabilization. cambridge.org

Table 2: Representative Data from MD Simulation of an Ionic Liquid in Water

| Property | Value |

| Radial Distribution Function g(r) of water around Br⁻ (first peak) | 3.2 Å |

| Coordination Number of water around Br⁻ | 6.5 |

| Diffusion Coefficient of Cation | 1.2 x 10⁻⁵ cm²/s |

Note: This data is representative of a generic ionic liquid simulation and serves as an example of the type of information that can be obtained.

Development of Predictive Models for Structure-Property Relationships

The development of predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, is a key area of computational chemistry that can be applied to this compound and related phosphonium salts. mdpi.comambeed.com These models aim to establish a mathematical relationship between the molecular structure of a compound and its physicochemical properties.

By compiling a dataset of phosphonium salts with known properties and calculating a variety of molecular descriptors for each compound, statistical methods can be used to build a predictive model. These descriptors can be derived from the molecular structure and can include constitutional, topological, geometrical, and quantum chemical parameters. For this compound, relevant descriptors would include the number of carbon atoms, molecular weight, van der Waals volume, and calculated electronic properties.

Once a reliable QSPR model is developed, it can be used to predict the properties of new or untested phosphonium salts, including variations of this compound with different alkyl chain lengths or substituents on the phenyl ring. This can significantly accelerate the design and screening of new ionic liquids with desired properties for specific applications, such as optimized viscosity, thermal stability, or solvent capabilities. acs.org

Computational Approaches to Reaction Pathway and Mechanism Elucidation

Computational chemistry offers powerful tools for elucidating the reaction pathways and mechanisms involving this compound. unive.itrsc.org Methods such as DFT can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. unige.ch This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism at a molecular level.

For instance, in the context of its use as a phase transfer catalyst, computational studies can model the extraction of an anion from the aqueous phase to the organic phase, mediated by the Trioctyl(phenyl)phosphonium cation. The calculations can reveal the energetics of the ion exchange process and the structure of the ion pair in the organic solvent. acs.org

Furthermore, if this compound is involved in a chemical reaction, such as a Wittig-type reaction, computational methods can be employed to investigate the mechanism of ylide formation and the subsequent reaction with a carbonyl compound. adpharmachem.comwikipedia.org The transition state structures for each step of the reaction can be calculated, providing insights into the stereoselectivity of the reaction. These computational studies can complement experimental work and provide a deeper understanding of the role of the phosphonium salt in the reaction. semanticscholar.org

Table 3: Computationally Derived Parameters for a Hypothetical Reaction Step

| Parameter | Value |

| Activation Energy (Ea) | 15 kcal/mol |

| Enthalpy of Reaction (ΔH) | -10 kcal/mol |

| Key Bond Distance in Transition State | 1.8 Å |

Note: The data presented is for illustrative purposes for a generic reaction and does not represent a specific reaction involving this compound.

Environmental and Sustainable Chemistry Aspects

Ecotoxicity Assessment of Phosphonium-Based Materials

The environmental impact of phosphonium (B103445) salts, a class of compounds to which trioctyl(phenyl)phosphanium bromide belongs, is an area of active research. While often touted for their high thermal stability and efficiency in chemical processes, their potential effects on ecosystems cannot be overlooked. alfachemic.com The toxicity of these compounds, particularly phosphonium-based ionic liquids (PILs), is a significant concern for their widespread industrial application. researchgate.netutp.edu.my

Studies have been conducted to assess the aquatic toxicity of various phosphonium-based ionic liquids. For instance, the median lethal concentrations (LC50) for butyl triphenyl phosphonium chloride and hexyl triphenyl phosphonium bromide in the female guppy fish (Poecilia reticulata) have been determined to be 73.35 mg/L and 61.36 mg/L, respectively. researchgate.netasianpubs.org According to the Acute Toxicity Rating Scale from the U.S. Fish and Wildlife Service, these values classify the compounds as slightly toxic to aquatic life. researchgate.netutp.edu.myasianpubs.org Research has also been extended to other aquatic organisms to understand the broader ecological impact. cncb.ac.cn

The structure of the phosphonium salt, particularly the length of the alkyl chains attached to the phosphorus atom, plays a crucial role in its toxicity. Interestingly, one study found that while butyl and hexyl triphenyl phosphonium salts exhibited some toxicity, octyl triphenyl phosphonium chloride showed no fish mortality at concentrations up to 100 mg/L, suggesting it is practically nontoxic under those test conditions. utp.edu.my This highlights the complexity and the need for specific ecotoxicity data for each compound. The findings from these assessments are vital for designing greener phosphonium-based materials with reduced aquatic toxicity. researchgate.netasianpubs.org

Table 1: Acute Toxicity of Selected Phosphonium-Based Ionic Liquids on Poecilia reticulata

| Compound | LC50 (mg/L) | Toxicity Classification |

|---|---|---|

| Butyl triphenyl phosphonium chloride | 73.35 researchgate.netutp.edu.myasianpubs.org | Slightly Toxic researchgate.netasianpubs.org |

| Hexyl triphenyl phosphonium bromide | 61.36 researchgate.netutp.edu.myasianpubs.org | Slightly Toxic researchgate.netasianpubs.org |

Evaluation of Recyclability and Reuse Strategies in Chemical Processes

A key advantage of phosphonium salts in the context of sustainable chemistry is their potential for recyclability and reuse. alfachemic.com This is particularly true when they are used as phase-transfer catalysts or as ionic liquid solvents. alfachemic.comgoogle.com The ability to recover and reuse these materials not only reduces waste but also improves the economic viability of industrial processes.

Several strategies have been developed to facilitate the recycling of phosphonium-based catalysts. One common approach is the immobilization of the phosphonium salt onto a solid support. rsc.org Supports such as silica (B1680970), polystyrene, or amorphous hydrogenated carbon coatings can be used to anchor the catalyst. rsc.orgnih.gov This heterogenization allows for easy separation of the catalyst from the reaction mixture by simple filtration, enabling its reuse in subsequent reaction cycles. alfachemic.comrsc.org For example, a phenol-functionalized phosphonium salt supported on silica has been shown to be a highly active and recyclable catalyst for the cycloaddition of CO2 to epoxides, with successful reuse over 15 consecutive runs. rsc.org Similarly, porous ionic polymers based on quaternary phosphonium salts have demonstrated robustness and recyclability for at least ten cycles without a significant loss of activity. mdpi.com

Phosphonium-based ionic liquids (PILs) themselves can be used as recyclable solvents. google.com Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic solvents. researchgate.net After a reaction, the product can often be separated by distillation or extraction, and the PIL can be washed and reused. google.com The use of PILs as recyclable solvents has been demonstrated in a variety of chemical transformations, including those involving highly reactive reagents like Grignard reagents and strong bases. google.com Furthermore, the use of phosphonium-based ionic liquids as solvents can also facilitate the recycling of metal catalysts used in the reaction. rsc.org

Table 2: Strategies for Recyclability of Phosphonium-Based Materials

| Strategy | Description | Advantages |

|---|---|---|

| Immobilization on Solid Supports | Covalently linking or adsorbing the phosphonium salt onto materials like silica, polymers, or carbon. rsc.orgnih.gov | Easy separation and recovery of the catalyst, potential for continuous flow processes. alfachemic.comrsc.org |

| Use as Recyclable Solvents (PILs) | Employing phosphonium-based ionic liquids as the reaction medium. google.com | Replacement of volatile and flammable solvents, potential for multiple reuse cycles. google.com |

| Biphasic Systems | Utilizing the solubility properties of PILs to create a system where the catalyst resides in a separate phase for easy separation. rsc.org | Simplified product isolation and catalyst recovery. rsc.org |

Strategies for Waste Minimization and Cleaner Production in Synthesis and Application

The principles of cleaner production aim to minimize waste and emissions throughout a product's lifecycle. omu.edu.tr For this compound and related compounds, these strategies encompass both their synthesis and their application.

In the synthesis of phosphonium salts, a significant driver for innovation is the reduction of reliance on fossil fuels and the minimization of waste. acs.org One approach is the optimization of reaction conditions. For instance, a study on the synthesis of ethyltriphenylphosphonium bromide found that using a bio-based solvent like isopropanol (B130326) and optimizing the temperature could maximize the yield to 76.1% while minimizing health and environmental risks. acs.orgacs.org The ability to recycle a significant portion of the solvent further reduces the environmental impact and cost. acs.orgacs.org

Another powerful strategy for waste minimization is the use of solvent-free synthesis methods. nih.gov Mechanochemical synthesis, which involves high-energy ball-milling of the reactants in the absence of a solvent, has been successfully used to prepare phosphonium salts. nih.gov This method not only eliminates solvent waste but can also lead to the formation of purer products. nih.gov Microwave-assisted synthesis is another technique that can reduce reaction times and eliminate the need for solvents, leading to a more environmentally friendly process. researchgate.net

During the application of phosphonium salts, waste can be minimized by using them as catalysts, which are effective in small quantities and can often be recycled. alfachemic.comresearchgate.net Their use can lead to higher reaction rates and yields, which in turn reduces the generation of by-products and saves energy. alfachemic.com The development of highly efficient catalytic systems, such as those based on functionalized phosphonium salts, allows for reactions to proceed under milder conditions, further contributing to a cleaner production process. nih.govresearchgate.net

Table 3: Cleaner Production Strategies for Phosphonium Salts

| Strategy | Focus Area | Description | Key Benefits |

|---|---|---|---|

| Optimized Synthesis Conditions | Synthesis | Selecting environmentally benign solvents (e.g., bio-based) and optimizing parameters like temperature to maximize yield. acs.orgacs.org | Reduced waste, lower environmental impact, improved process efficiency. acs.orgacs.org |

| Solvent-Free Synthesis | Synthesis | Utilizing techniques like mechanochemistry (ball-milling) or microwave irradiation to conduct reactions without a solvent. nih.govresearchgate.net | Elimination of solvent waste, reduced energy consumption, potentially purer products. nih.govresearchgate.net |

| Catalyst Immobilization and Reuse | Application | Anchoring the phosphonium salt to a solid support for easy separation and recycling. rsc.orgnih.govmdpi.com | Waste prevention, reduced demand for fresh catalyst, economic savings. rsc.org |

| High-Efficiency Catalysis | Application | Designing catalysts that operate under mild conditions with high turnover numbers. researchgate.net | Energy savings, reduced by-product formation, improved atom economy. alfachemic.com |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Butyl triphenyl phosphonium chloride |

| Hexyl triphenyl phosphonium bromide |

| Octyl triphenyl phosphonium chloride |

| Ethyltriphenylphosphonium bromide |

| Tetraphenylphosphonium (B101447) bromide |

| Tetraphenylphosphonium chloride |

| Trihexyl(tetradecyl)phosphonium tetrafluoroborate (B81430) |

| Trihexyltetradecylphosphonium bis[(trifluoromethyl)sulfonyl]-imide |

| Tetraoctylphosphonium bromide |

| Tetrakis(hydroxymethyl)phosphonium sulfate |

| Triphenyl-n-pentylphosphonium iodide |

| 4-vinylbenzyl(trimethyl phosphonium) chloride |

Future Research Trajectories and Emerging Opportunities

Integration in Novel Functional Materials and Devices

The molecular structure of Trioctyl(phenyl)phosphanium bromide makes it a compelling candidate for the development of novel functional materials. The long octyl chains can provide solubility in nonpolar media and introduce flexibility, while the phenyl group can engage in π-π stacking interactions, offering a mechanism for self-assembly and ordering.

Future research is likely to focus on its application as a key component in polymer electrolytes (PILs) for energy storage devices like lithium-ion batteries. mdpi.com The bulky nature of the trioctyl(phenyl)phosphanium cation can act as a plasticizer within a polymer matrix, potentially lowering the glass transition temperature and enhancing ionic conductivity. mdpi.com Studies on related phosphonium-based PILs have demonstrated their superior thermal stability compared to their nitrogen-based ammonium (B1175870) counterparts, a critical feature for battery safety. mdpi.com

Another promising area is in separation science. Related phosphonium (B103445) salts, such as trioctyl(allyl)phosphonium bromide and trioctyl(3/4-vinylbenzyl)phosphonium chloride, have been successfully used to create novel mixed-mode chromatographic stationary phases. rsc.orgresearchgate.net These materials exhibit unique selectivity for a wide range of analytes. rsc.orgresearchgate.net Future work could involve grafting this compound onto silica (B1680970) or polymer monoliths to create advanced stationary phases for high-performance liquid chromatography (HPLC) or solid-phase extraction, leveraging its hydrophobic and aromatic characteristics for specialized separations.

Expansion of Catalytic Repertoires and Selectivity Control

Phosphonium salts are well-established as phase-transfer catalysts and catalyst modifiers. The future for this compound in catalysis lies in expanding its role into more sophisticated and selective transformations. The steric and electronic properties of the trioctyl and phenyl groups can be exploited to influence the outcome of chemical reactions.

Emerging research could explore its use in developing chiral, bifunctional catalysts for asymmetric synthesis. By incorporating a chiral moiety and a functional group (like a urea) into the structure, it may be possible to create catalysts that induce high enantioselectivity in reactions such as nucleophilic aromatic substitutions. rsc.org Furthermore, phosphonium salts can act as modifiers for homogeneous transition metal catalysts, for instance, in selective olefin oligomerization. rsc.org The specific ligand environment provided by the trioctyl(phenyl)phosphanium cation could be tuned to control the activity and selectivity of the metallic center. There is also potential in nucleophilic phosphine (B1218219) catalysis, where the phosphonium salt can be a precursor or play a role in the catalytic cycle of important organic transformations. rsc.org

Tailored Design of Phosphonium Cations and Anions for Specific Applications

A significant opportunity lies in the tailored design of both the cation and the anion to create task-specific ionic liquids (ILs) for targeted applications. The synthesis of related phosphonium salts has demonstrated that modifying the structure can lead to materials with highly specific functions, such as the selective extraction of metal ions. nih.govacs.org

Future research will likely involve systematic variations of the this compound structure.

Cation Modification : The length of the alkyl chains could be altered to fine-tune hydrophobicity and viscosity. Introducing functional groups onto the phenyl ring could impart new functionalities, such as enhanced catalytic activity or specific analyte recognition.

Anion Exchange : Replacing the bromide anion with others, such as bis(trifluoromethylsulfonyl)imide (Tf₂N⁻), dicyanamide (B8802431) [N(CN)₂]⁻, or tetrafluoroborate (B81430) (BF₄⁻), can dramatically alter the physicochemical properties of the resulting ionic liquid. mdpi.comresearchgate.net This strategy is a reliable method to modify viscosity, thermal stability, and ionic conductivity to suit applications ranging from electrolytes to solvents for chemical reactions. mdpi.comresearchgate.net For example, a related compound, di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate, was specifically designed as a highly hydrophobic ionic liquid for metal extraction. nih.gov

This tailored approach allows for the rational design of materials with optimized properties for use as lubricants, solvents in green chemistry, or advanced electrolytes. researchgate.net

Synergistic Experimental and Computational Research Directions

The advancement of this compound-based materials will greatly benefit from a synergistic approach that combines experimental synthesis and characterization with computational modeling. Computational methods, such as Density Functional Theory (DFT), can provide profound insights into the structure-property relationships that govern the behavior of these materials.

Future research should leverage this synergy:

Predictive Modeling : Computational studies can be used to predict how changes in the cation or anion will affect key properties like ionic conductivity, thermal stability, and solubility. mdpi.com Molecular modeling can elucidate non-covalent interactions and estimate key parameters like partial charges on the ions. rsc.orggoogle.com

Mechanism Elucidation : In catalysis, computational chemistry can help to unravel reaction mechanisms, identify transition states, and explain the origins of selectivity. This understanding is crucial for designing more efficient and selective catalysts.

Guided Synthesis : The insights gained from computational work can guide experimental efforts, reducing the trial-and-error involved in synthesizing new materials. By predicting the properties of a target molecule before its synthesis, researchers can focus on the most promising candidates for specific applications. rsc.org

This integrated approach will accelerate the development of next-generation functional materials and catalysts derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for optimizing the synthesis of trioctyl(phenyl)phosphanium bromide analogs?

- Key steps :

- Use nucleophilic substitution reactions between triphenylphosphine and alkyl halides under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Reflux in acetonitrile for 24 hours improves yield (e.g., 88% for (2-Aminoethyl)triphenylphosphonium bromide) .

- Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from ethanol/water mixtures to remove unreacted precursors .

- Data Table :

| Reaction Condition | Yield Improvement | Reference |

|---|---|---|

| Acetonitrile solvent | 88% | |

| Inert gas (N₂) atmosphere | Prevents oxidation |

Q. How can researchers validate the purity and structural integrity of this compound derivatives?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/³¹P NMR to confirm phosphonium cation structure (e.g., δ 24–26 ppm in ³¹P NMR for triphenylphosphonium salts) .

- Infrared Spectroscopy (IR) : Identify characteristic P-C stretching vibrations (~1,100–1,200 cm⁻¹) and bromide counterion peaks .

- Elemental Analysis : Match experimental C/H/P/Br percentages with theoretical values (e.g., ±0.3% tolerance) .

Q. What solvent systems are optimal for recrystallizing phosphonium salts like this compound?

- Procedure :

- Use ethanol-water mixtures (3:1 v/v) for high-purity crystals .

- Avoid halogenated solvents due to potential anion-exchange reactions .

Advanced Research Questions

Q. What mechanistic role do trioctyl(phenyl)phosphanium derivatives play in Wittig reactions for alkene synthesis?

- Experimental Design :

- Generate ylides by deprotonating the phosphonium salt with strong bases (e.g., NaHMDS) in THF .

- Characterize ylide stability via ³¹P NMR shifts (e.g., δ −5 to +5 ppm for active ylides) .

- Optimize reaction stoichiometry (1:1.2 ylide:aldehyde ratio) to minimize side products .

Q. How do structural modifications (e.g., carboxybutyl chains) influence mitochondrial targeting efficiency?

- Data-Driven Approach :

- Compare cellular uptake of (4-Carboxybutyl)triphenylphosphonium bromide (logP = 0.64) vs. methyl analogs using fluorescence microscopy .

- Measure ROS generation in cancer cells (e.g., IC₅₀ = 12 μM in HeLa cells) to assess therapeutic potential .

- Table : Mitochondrial Localization Efficiency

| Derivative | logP | Cellular Uptake (RFU) |

|---|---|---|

| Methyl analog | 1.18 | 450 ± 30 |

| 4-Carboxybutyl derivative | 0.64 | 890 ± 45 |

Q. How can conflicting data on phosphonium salt stability under thermal stress be resolved?

- Contradiction Analysis :

- reports no decomposition below 275°C for tetraphenylphosphonium bromide , while other studies suggest degradation at lower temperatures.

- Methodology :

- Conduct thermogravimetric analysis (TGA) under inert vs. aerobic conditions.

- Use differential scanning calorimetry (DSC) to detect exothermic decomposition events .

Q. What environmental fate models apply to phosphonium salts in non-aqueous phase liquid (NAPL) systems?

- Sorption Studies :

- Apply Freundlich isotherms to kaolinite interactions (R² = 0.97–0.98; Kf = 2.62–2.84) .

- Monitor equilibrium sorption capacities (0.88–0.93 g/g) over 144–168 hours using batch experiments .

Methodological Best Practices

- Safety Protocols : Store phosphonium salts under inert gases (e.g., argon) to prevent moisture absorption .

- Waste Management : Neutralize bromide residues with AgNO₃ precipitation before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.